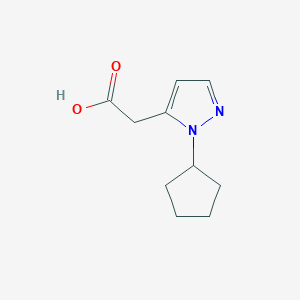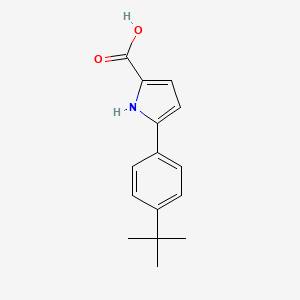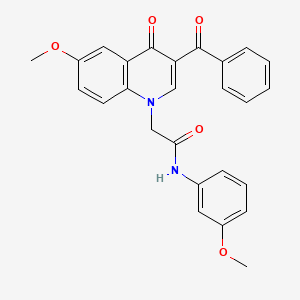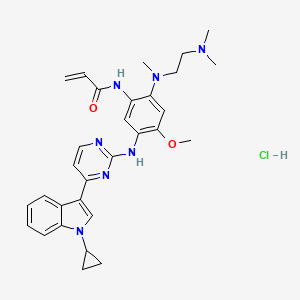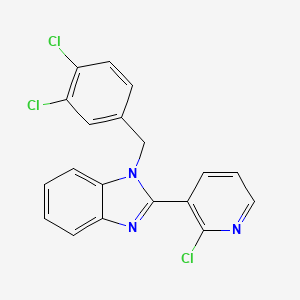
2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole" is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This particular derivative includes additional functional groups and substituents, such as chloro and pyridinyl groups, which may influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach is a one-pot, multicomponent reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile, which efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives . Another method involves the condensation of 2-methyl-3-benzothienylethylidene(isopropylidene)succinic anhydride with 1,2-diaminobenzene and its derivatives to synthesize novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones . Additionally, hydrothermal synthesis has been used to create supermolecular compounds involving benzimidazole derivatives .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques, including NMR, MS, IR spectra, and elemental analysis, as well as X-ray crystallography . For instance, the crystal structure of a supermolecular compound involving a benzimidazole derivative was determined to belong to the monoclinic system with specific cell parameters . The molecular conformation and intermolecular interactions, such as hydrogen bonding, play a significant role in the structural arrangement of these compounds .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in a range of chemical reactions. For example, they can be used as ligands to form complexes with metals, as seen in the synthesis of a supermolecular compound involving cadmium . They can also undergo photochemical reactions to form photochromic compounds . Additionally, benzimidazole derivatives can act as substrates in oxidation reactions with chromium(VI) compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include photoluminescence, as demonstrated by the supermolecular compound , and photochromic behavior, as seen in the benzimidazol[1,2a]pyrrolidin-2-ones . The spectroscopic properties, such as UV/Vis and fluorescence, are also important characteristics of these compounds . The presence of substituents like the trifluoromethyl group can confer biological activity, as some derivatives have shown DNA-topoisomerase I inhibitory activity .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Pyrido[1,2-a]benzimidazoles: 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is an example of a pyrido[1,2-a]benzimidazole, a compound of interest in medicinal and materials chemistry. The synthesis of these compounds can be achieved by direct copper-catalyzed amination, highlighting the importance of an acid additive in this process (Masters et al., 2011).
Biological and Pharmacological Activities
- Antimicrobial and Anticancer Properties: A variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety, including pyrido[1,2-a] benzimidazole derivatives, have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds demonstrate variable inhibitory effects (Ibrahim et al., 2022).
Medicinal Chemistry
- Synthesis of Antisecretory Agents: 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazoles, which include derivatives of 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, are crucial in the development of antisecretory H+/K+-ATPase inhibitors. These inhibitors are potent in treating gastric acid secretion related diseases (Ife et al., 1989).
Chemical Reactivity and Applications
- Cyclization Reactions: The compound's chemical structure is conducive to various cyclization reactions, enabling the synthesis of novel heterocyclic systems, which are important in the development of pharmaceuticals and other chemical products (Savchenko et al., 2020).
Potential for Developing Fluorescent Probes
- DNA Detection Probes: Novel benzimidazo[1,2-a]quinolines, structurally related to 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been synthesized and show potential as fluorescent probes for DNA detection. This application is significant in biochemical and medical research (Perin et al., 2011).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
Please consult with a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
特性
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-8-7-12(10-15(14)21)11-25-17-6-2-1-5-16(17)24-19(25)13-4-3-9-23-18(13)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZJXCIMLYSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

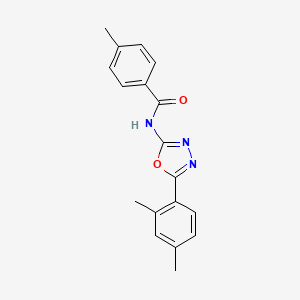

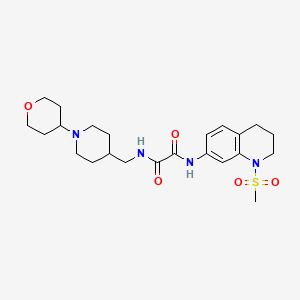
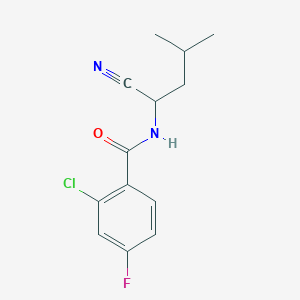
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

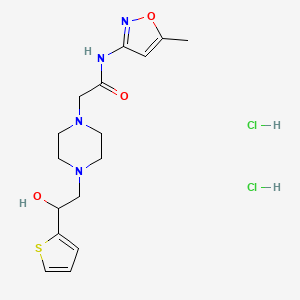
![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)
